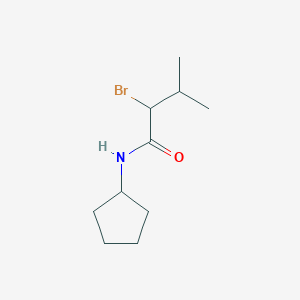

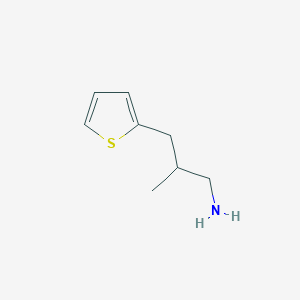

![molecular formula C10H16N2S B3199843 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine CAS No. 1017164-21-4](/img/structure/B3199843.png)

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine

Overview

Description

“3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine” is a derivative of thiazole, a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis

Thiazoles are planar, characterized by significant pi-electron delocalization, and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution, and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are characterized by their reactivity with electrophiles due to their aromaticity . They have many reactive positions where donor-acceptor, nucleophilic, oxidation reactions, etc., may take place . When thiazole-containing molecules enter physiological systems, they behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .Mechanism of Action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes or stimulate/block receptors in biological systems .

Biochemical Pathways

Thiazole compounds can activate or stop biochemical pathways and enzymes, leading to different physiological effects .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of thiazole compounds can be influenced by various factors, including the physiological environment and the presence of other compounds .

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine in lab experiments is that it allows researchers to create animal models of Parkinson's disease, which has allowed for the study of the disease's mechanisms and the development of potential treatments. Additionally, this compound has been used to study the neurotoxic effects of certain chemicals and drugs. One limitation of using this compound in lab experiments is that it is a highly toxic compound and must be handled with care. Additionally, this compound's effects on the brain are highly specific, which may limit its use in certain types of studies.

Future Directions

There are several future directions for the study of 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine. One area of research is the development of potential treatments for Parkinson's disease. Researchers are currently studying the mechanisms of this compound-induced neurotoxicity to identify potential targets for therapeutic intervention. Additionally, researchers are studying the neurotoxic effects of this compound on other areas of the brain to better understand the compound's mechanism of action. Finally, researchers are exploring the use of this compound in addiction research to better understand the effects of drugs on the brain and to develop potential treatments for addiction.

Conclusion

In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been used in a variety of scientific studies, including studies on Parkinson's disease, drug addiction, and neurotoxicity. This compound's primary biochemical and physiological effect is the selective destruction of dopaminergic neurons in the substantia nigra of the brain. One advantage of using this compound in lab experiments is that it allows researchers to create animal models of Parkinson's disease, which has allowed for the study of the disease's mechanisms and the development of potential treatments. There are several future directions for the study of this compound, including the development of potential treatments for Parkinson's disease, the study of the neurotoxic effects of this compound on other areas of the brain, and the use of this compound in addiction research.

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine has been used in a variety of scientific research studies, including studies on Parkinson's disease, drug addiction, and neurotoxicity. In Parkinson's disease research, this compound has been used to create animal models of the disease, which has allowed researchers to study the disease's mechanisms and develop potential treatments. This compound has also been used in addiction research to study the effects of drugs on the brain and to develop potential treatments for addiction. Additionally, this compound has been used to study the neurotoxic effects of certain chemicals and drugs.

properties

IUPAC Name |

4-methyl-2-(piperidin-3-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-8-7-13-10(12-8)5-9-3-2-4-11-6-9/h7,9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDFKQACABWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

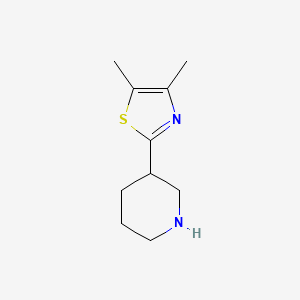

CC1=CSC(=N1)CC2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromobenzyl)sulfonyl]propanoic acid](/img/structure/B3199770.png)

![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)

![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)

![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3199827.png)

![{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199844.png)

![[4-(4-Chlorophenyl)morpholin-2-yl]methanamine](/img/structure/B3199851.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3199861.png)